3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Overview
Description
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a phenyl group, and a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been known to interact with various biological targets, influencing a wide range of biological activities .
Mode of Action
Compounds with a similar 1,2,4-triazole structure have been observed to interact with their targets through various mechanisms, such as the formation of carbinolamine by the addition of an amine to a double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole moiety have been known to influence various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Compounds with a 1,2,4-triazole moiety are known to have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Similar compounds with a 1,2,4-triazole moiety have been known to exhibit a wide range of biological activities .
Action Environment
The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of an amidine with a carboxylic acid, followed by cyclization with hydrazine.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of a suitable precursor, such as a diamine, under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Scientific Research Applications
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core moiety found in many biologically active compounds.
Phenylpiperidine: A compound with similar structural features but different biological activities.
Triazolopyridine: A compound with a similar triazole ring but different substituents.
Uniqueness
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is unique due to its specific combination of a triazole ring, phenyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHROWMUYNBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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